chemical structure and molecular weight of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline
chemical structure and molecular weight of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline
An In-depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline: A Strategic Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline, a halogenated and trifluoromethoxylated aniline derivative. While specific experimental data for this compound is limited in public literature, this document leverages established principles of organic chemistry and medicinal chemistry to project its physicochemical properties, outline a rational synthetic pathway, and evaluate its potential as a valuable scaffold for drug development professionals. We will deconstruct the role of each functional group—the aniline core, the bromine and chlorine substituents, and the critical trifluoromethoxy moiety—to build a holistic understanding of its strategic importance in the design of novel therapeutic agents.
Core Molecular Identity and Physicochemical Profile
2-Bromo-5-chloro-4-(trifluoromethoxy)aniline is a polysubstituted aromatic amine. Its structure is defined by an aniline core functionalized with three distinct groups at specific positions, which imparts a unique combination of electronic and steric properties.
Chemical Structure
The structural arrangement of the substituents on the benzene ring is fundamental to the molecule's reactivity and its potential interactions with biological targets.
Caption: 2D Structure of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline.
Key Identifiers and Calculated Properties
A precise understanding of a molecule's fundamental properties is the first step in its evaluation. The following table summarizes the core identifiers and computationally derived properties for this compound.
| Property | Value |
| Molecular Formula | C₇H₄BrClF₃NO |
| IUPAC Name | 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline |
| Molecular Weight | 290.47 g/mol |
| Monoisotopic Mass | 288.9202 Da |
| InChI | InChI=1S/C7H4BrClF3NO/c8-5-3(12)1-4(13-7(10,11)11)6(9)2-5/h1-2H,12H2 |
| InChIKey | YQGZJFGXJZQNBE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C=C1Br)N)Cl)OC(F)(F)F |
| Predicted LogP | 4.1 ± 0.5 |
| Predicted pKa (Amine) | 1.5 ± 0.3 |
Note: LogP and pKa values are estimated based on computational models and the known effects of electron-withdrawing substituents on the aniline functional group. The strong electron-withdrawing nature of the halogens and the trifluoromethoxy group significantly reduces the basicity of the amino group.
Proposed Synthesis and Mechanistic Considerations
A robust and logical synthetic route is crucial for the practical application of any chemical building block. Given the substitution pattern, a multi-step electrophilic aromatic substitution sequence starting from a commercially available precursor is the most rational approach.
Proposed Synthetic Workflow
The proposed synthesis begins with 4-(trifluoromethoxy)aniline and proceeds through a protection-halogenation-deprotection sequence to ensure regiochemical control.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Rationale and Protocol
Trustworthiness Through Mechanistic Control: The following protocol is designed as a self-validating system. The choice to protect the highly activating amino group as an acetanilide is critical. This serves two purposes:
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It moderates the activating effect, preventing polysubstitution and unwanted side reactions.
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The bulky acetyl group sterically hinders the ortho positions (C2, C6), favoring substitution at the less hindered C3 and C5 positions.
Step 1: Amine Protection (Acetylation)
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Protocol: Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in pyridine. Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract the product, N-(4-(trifluoromethoxy)phenyl)acetamide, with ethyl acetate.
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Causality: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.
Step 2: Electrophilic Chlorination
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Protocol: Dissolve the protected intermediate (1.0 eq) in acetonitrile. Add N-Chlorosuccinimide (NCS) (1.05 eq). Stir at room temperature for 12-18 hours. Monitor by TLC. Upon completion, partition between water and ethyl acetate to isolate the chlorinated product.
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Causality: The acetamido and trifluoromethoxy groups are both ortho, para-directing. Since the para position is blocked, they direct incoming electrophiles to their respective ortho positions. The trifluoromethoxy group directs to C3, and the acetamido group directs to C2. Chlorination is expected to occur at C3 (renumbered to C5 in the final product) due to the strong directing effect of the trifluoromethoxy group.
Step 3: Electrophilic Bromination
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Protocol: To the chlorinated intermediate (1.0 eq) in a suitable solvent (e.g., acetic acid), add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of sulfuric acid. Heat gently if necessary.
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Causality: The remaining open position ortho to the powerful activating acetamido group (C6, renumbered to C2 in the final product) is now the most nucleophilic site on the ring, directing the bromination to this position. Sulfuric acid acts as a catalyst to activate the NBS, generating a more potent electrophilic bromine species.
Step 4: Deprotection (Hydrolysis)
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Protocol: Reflux the di-halogenated intermediate in aqueous hydrochloric acid (e.g., 6M HCl) for 4-8 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine product. Filter and purify by recrystallization or column chromatography.
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Causality: The acidic conditions hydrolyze the amide bond, regenerating the primary amino group and yielding the final target compound.
Strategic Value in Medicinal Chemistry
The true value of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline lies in the synergistic effects of its functional groups, which can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Impact of Key Functional Groups
Caption: Relationship between functional groups and medicinal chemistry properties.
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Trifluoromethoxy (-OCF₃) Group: This group is often considered a "super-methoxy" group. The C-F bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., O-dealkylation), which can significantly increase a drug's half-life.[1][2] Furthermore, it is one of the most lipophilic single-atom substituents, which can enhance a molecule's ability to cross cellular membranes.[1]
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Halogens (-Cl, -Br): The incorporation of chlorine and bromine is a well-established strategy in drug design.[3][4] These atoms increase lipophilicity and can fill hydrophobic pockets in target proteins, enhancing binding affinity. Moreover, they can participate in "halogen bonding," a specific type of non-covalent interaction that can contribute to ligand-receptor binding energy, similar to a hydrogen bond.
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Aniline Core (-NH₂): The primary amino group is a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups (amides, sulfonamides, secondary/tertiary amines) through well-established reactions. This allows chemists to use 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline as a starting scaffold to build large libraries of diverse compounds for screening and lead optimization.
Conclusion
While not a widely documented compound, a thorough analysis based on first principles reveals that 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline is a molecule of significant strategic interest for researchers, scientists, and drug development professionals. Its densely functionalized structure combines metabolic stability (from the -OCF₃ group), modulated lipophilicity and binding potential (from the -Br and -Cl atoms), and synthetic versatility (from the -NH₂ group). The proposed synthetic pathway provides a practical blueprint for its preparation, opening the door for its use as a key intermediate in the synthesis of next-generation therapeutics. This guide serves as a foundational resource for unlocking the potential of this promising, yet underexplored, chemical entity.
References
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AbacipharmTech. (n.d.). 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Bromo-5-chloroaniline. Retrieved from [Link]
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Ferreira, V. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Semantic Scholar. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]
-NH₂, -Br, -Cl, -OCF₃ ~300-320 (Estimated)
